An In-depth Technical Guide to Fmoc-L-Cysteic Acid Disodium Salt
An In-depth Technical Guide to Fmoc-L-Cysteic Acid Disodium Salt
Introduction and Strategic Overview
In the landscape of peptide synthesis and drug discovery, the repertoire of available amino acid analogues is a critical determinant of innovation. Among these, Fmoc-L-cysteic acid disodium salt emerges as a uniquely versatile building block. It is a derivative of cysteine, where the thiol group is oxidized to a sulfonic acid, and is protected at the alpha-amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety.[1][2][3] This modification imparts a stable negative charge and distinct structural properties, making it an invaluable tool for researchers.
The primary strategic value of incorporating cysteic acid into a peptide sequence lies in its ability to act as a stable phosphoserine mimic.[4] The sulfonic acid group of cysteic acid is structurally and electronically analogous to the phosphate group of phosphoserine but is resistant to enzymatic cleavage by phosphatases. This allows for the synthesis of peptides that are permanently "switched on" or "off," providing a powerful method to investigate the functional consequences of protein phosphorylation.[5][6] Furthermore, its introduction can significantly enhance the solubility and stability of peptides, addressing common challenges in peptide-based therapeutics and diagnostics.[1] This guide provides a comprehensive technical overview, from fundamental properties to advanced applications, designed for the research scientist and drug development professional.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-L-cysteic acid disodium salt is paramount for its effective use in synthesis and research applications.
| Property | Value | Source(s) |
| CAS Number | 320384-09-6 | [7] |
| Molecular Formula | C₁₈H₁₇NO₇SNa₂ | [7] |
| Molecular Weight | 437.38 g/mol | [7] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMF (N,N-dimethylformamide) | [2] |
| Storage | Store at 10°C - 25°C in a well-closed container | [7][8] |
Expert Insights on Handling and Storage:
-
Hygroscopicity: While not explicitly stated in all datasheets, the disodium salt form can be hygroscopic. It is crucial to store it in a desiccator and minimize its exposure to atmospheric moisture to ensure accurate weighing and prevent potential side reactions during synthesis.
-
Solubility: The specified solubility in DMF is critical for its application in solid-phase peptide synthesis (SPPS).[2] Ensure the material is fully dissolved before adding it to the reaction vessel to avoid poor coupling efficiency. Gentle warming and vortexing can aid dissolution.
-
Safety: Standard laboratory safety protocols should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard and precautionary statements.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The direct incorporation of cysteic acid into a peptide chain via Fmoc-SPPS is its most common and powerful application. This method avoids the often harsh and non-specific post-synthetic oxidation of cysteine residues, which can damage other sensitive amino acids in the peptide.[9]
The Causality Behind Its Use in SPPS
The decision to use Fmoc-L-cysteic acid is driven by the need to introduce a stable, negatively charged residue that can mimic phosphorylation.[4][6] Unlike phosphoserine, which can be labile and susceptible to phosphatases, the sulfonic acid group of cysteic acid is chemically robust. This allows researchers to create peptide tools to study signaling pathways, protein-protein interactions, and enzyme kinetics with the certainty that the "phosphorylated" state is permanent.
Detailed Experimental Protocol for SPPS Incorporation
This protocol outlines the manual coupling of Fmoc-L-cysteic acid disodium salt onto a resin-bound peptide chain with a free N-terminal amine. This process is directly adaptable to automated peptide synthesizers.
Prerequisites:
-
Peptide-resin with a free N-terminal amine, swelled in DMF.
-
High-quality, amine-free DMF.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.
Step-by-Step Methodology:
-
Preparation of the Amino Acid Solution:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-L-cysteic acid disodium salt and 3.95 equivalents of HCTU in DMF.
-
Expert Note: The use of slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents the reagent from capping any unreacted N-terminal amines on the resin.
-
-
Activation:
-
Add 8 equivalents of DIPEA to the amino acid/HCTU solution.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color, which is normal.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled peptide-resin.
-
Agitate the reaction vessel via shaking, bubbling with nitrogen, or mechanical rocking for 2-4 hours at room temperature.
-
Trustworthiness Check: To validate the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[10]
-
Agitate for 5-10 minutes.
-
Drain and repeat the 20% piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. .
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (5-7 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next coupling cycle or final cleavage.
-
SPPS Workflow Diagram
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-L-cysteic acid.
Cleavage and Final Deprotection
After the full peptide sequence is assembled, it must be cleaved from the solid support.
-
Reagent: A standard cleavage cocktail is typically used, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5.[10]
-
Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[10] The highly stable sulfonic acid group of cysteic acid is unaffected by this procedure.
-
Post-Cleavage: The peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, washed, and then lyophilized for purification, typically by reverse-phase HPLC.
Advanced Applications & Research Insights
Cysteic Acid as a High-Fidelity Phosphoserine Mimic
Protein phosphorylation is a fundamental regulatory mechanism. The study of this process is often hindered by the transient nature of the phosphate group. Cysteic acid provides a permanent, non-hydrolyzable surrogate for phosphoserine.
-
Structural Mimicry: The sulfonate group (-SO₃⁻) is tetrahedral, similar to the phosphate group (-OPO₃²⁻). It carries a negative charge at physiological pH and can act as a hydrogen bond acceptor, effectively mimicking the key chemical features of a phosphate group.
-
Functional Validation: Studies have demonstrated that replacing a key phosphoserine residue with cysteic acid can recapitulate the functional effects of phosphorylation, such as activating or inhibiting enzyme activity or mediating protein-protein interactions.[4] This allows for the stabilization of specific protein conformations for structural studies (e.g., X-ray crystallography) or for the development of potent and stable peptide-based inhibitors.
Signaling Pathway Modulation Diagram
The diagram below illustrates a hypothetical scenario where a peptide containing cysteic acid (Cya) acts as a competitive inhibitor of a kinase by mimicking the phosphorylated substrate.
Caption: Cysteic acid-peptide inhibiting a kinase by mimicking the substrate.
References
-
GenScript. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
University of California, Irvine - Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
- Google Patents. Method for preparing cysteic acid-containing polypeptide (WO2021136121A1).
-
ResearchGate. Fmoc Solid-Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Fmoc-L-cysteic acid (CAS 751470-47-0). [Link]
-
National Institutes of Health (NIH). Synthetic Approaches to Protein Phosphorylation. [Link]
-
bioRxiv. PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins. [Link]
-
Wikipedia. Phosphomimetics. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. peptide.com [peptide.com]
- 4. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins | bioRxiv [biorxiv.org]
- 6. Phosphomimetics - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
- 8. biosynth.com [biosynth.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
